Cipemastat

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le cipemastat est synthétisé par un processus en plusieurs étapes impliquant la formation d'un groupe fonctionnel acide hydroxamique, qui est essentiel à son activité inhibitrice. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base du this compound est construite par une série de réactions de condensation.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques, tels que l'acide hydroxamique, sont introduits par réaction avec des réactifs appropriés dans des conditions contrôlées.

Purification : Le produit final est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour garantir une pureté élevée.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais elle est mise à l'échelle pour répondre à des quantités plus importantes. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et de minimiser les impuretés. Des techniques de purification avancées sont utilisées pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Structural and Functional Context

Cipemastat contains a hydroxamic acid functional group, which is critical for its inhibitory activity against MMPs. Hydroxamic acids are known to bind to the catalytic zinc ion in MMPs via a bidentate interaction, disrupting enzymatic activity . This structural feature suggests that this compound’s chemical reactivity likely involves interactions with metal ions or enzymes containing zinc.

Types of Chemical Reactions

Based on general reactivity patterns of hydroxamic acids and MMP inhibitors:

-

Oxidation : The hydroxamic acid group may undergo oxidation under specific conditions, potentially forming nitroso derivatives.

-

Reduction : Reduction reactions could modify the hydroxamic acid group, altering its binding affinity to MMPs.

-

Substitution : Functional group substitutions (e.g., acylation, alkylation) may occur, depending on reaction conditions.

Relevant reagents for such transformations might include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Reaction Mechanisms and Pathways

While explicit reaction mechanisms for this compound are not detailed in the literature, its interaction with MMPs involves binding to the active site of these enzymes. For example:

-

Zinc-binding : The hydroxamic acid group coordinates with the zinc ion in the MMP catalytic domain, stabilizing the enzyme-inhibitor complex .

-

Protein-ligand interactions : this compound may form hydrogen bonds or hydrophobic interactions with the MMP hemopexin-like domain, as observed in other MMP inhibitors .

Preclinical and Clinical Observations

-

Stability : this compound demonstrated concentration-dependent inhibition of cartilage degradation in vitro, suggesting stability under physiological conditions.

-

Metabolic pathways : Its metabolic fate involves interactions with MMPs in the extracellular matrix, though specific metabolic reactions (e.g., hydrolysis, conjugation) are not described.

Limitations and Gaps

The available literature lacks explicit descriptions of this compound’s chemical reaction pathways, reaction thermodynamics, or quantitative data (e.g., reaction yields, equilibrium constants). The exclusion of sources like BenchChem further limits access to synthetic or reactivity data. For a comprehensive analysis, additional experimental studies or computational modeling would be required.

This synthesis highlights that while this compound’s biological activity is well-documented, its chemical reactivity profiles remain understudied in the accessible literature. Further research into its reaction mechanisms could enhance its therapeutic applications.

Applications De Recherche Scientifique

Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases.

Biology: Investigated for its role in modulating extracellular matrix degradation.

Medicine: Explored as a therapeutic agent for conditions such as rheumatoid arthritis and osteoarthritis due to its ability to inhibit collagenase activity.

Industry: Potential applications in the development of anti-arthritis drugs and other pharmaceuticals

Mécanisme D'action

Cipemastat exerts its effects by selectively inhibiting matrix metalloproteinases, particularly MMP-1, MMP-8, and MMP-13. These enzymes are involved in the degradation of collagen and other extracellular matrix components. By inhibiting these enzymes, this compound prevents the breakdown of cartilage and bone, thereby reducing inflammation and tissue damage in conditions such as arthritis .

Comparaison Avec Des Composés Similaires

Composés similaires

Batimastat : Un autre inhibiteur des métalloprotéinases matricielles avec un spectre d'activité plus large.

Marimastat : Similaire au batimastat, mais avec une meilleure biodisponibilité orale.

Tétracyclines : Une classe d'antibiotiques qui présentent également une activité inhibitrice des métalloprotéinases matricielles

Unicité du cipemastat

Le this compound est unique en raison de sa forte sélectivité pour la MMP-1, la MMP-8 et la MMP-13, ce qui le rend particulièrement efficace pour cibler l'activité de la collagénase. Cette sélectivité réduit la probabilité d'effets hors cible et améliore son potentiel thérapeutique pour les affections impliquant une dégradation excessive du collagène .

Activité Biologique

Cipemastat, also known as Ro 32-3555, is a selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-7, MMP-1, MMP-8, and MMP-13. These enzymes play crucial roles in the degradation of extracellular matrix components and are implicated in various pathological conditions, including tuberculosis and rheumatoid arthritis. This article reviews the biological activity of this compound based on recent research findings, case studies, and experimental data.

This compound functions by inhibiting the activity of specific MMPs, which are enzymes that degrade various components of the extracellular matrix. The inhibition of MMPs can potentially alter disease progression in conditions characterized by excessive tissue remodeling.

Key MMPs Targeted by this compound:

- MMP-1 : Collagenase involved in collagen degradation.

- MMP-7 : Matrilysin implicated in pulmonary disease and inflammation.

- MMP-8 : Neutrophil collagenase associated with inflammatory responses.

- MMP-13 : Important for collagen breakdown in connective tissues.

1. Tuberculosis Studies

A notable study investigated the effects of this compound on pulmonary cavitation in Mycobacterium tuberculosis-infected C3HeB/FeJ mice. The study found that treatment with this compound led to an increase in cavitation frequency (32% vs. 7% in controls; P = .029) and worsened immunopathology and mortality rates among treated mice compared to untreated controls . This unexpected outcome suggests that while inhibiting MMPs may seem beneficial, it can exacerbate certain conditions like tuberculosis.

| Treatment Group | Cavitation Frequency (%) | Mortality Rate (%) |

|---|---|---|

| This compound | 32 | Increased trend |

| Control | 7 | Baseline |

2. Rheumatoid Arthritis

This compound has also been evaluated for its potential role in treating rheumatoid arthritis (RA). In clinical trials, it has reached Phase 3 evaluation stages . The inhibition of MMPs is believed to modulate inflammatory processes and joint destruction associated with RA. Studies indicate that MMPs can serve as biomarkers for drug response and may aid in precision medicine approaches for RA management .

Case Study 1: this compound in Tuberculosis

In a murine model, this compound was administered at doses ranging from 10 to 100 mg/kg. While lower doses were effective in reducing tissue damage in arthritis models, the higher dose did not yield similar protective effects against cavitary formation in tuberculosis . This highlights the need for careful dosage consideration when using this compound as a therapeutic agent.

Case Study 2: this compound’s Role in Cardiac Health

Recent studies have explored the implications of MMP inhibition on cardiac health. MMP-2, another target of this compound, has been linked to myocardial contractility and oxidative stress. Inhibiting MMP-2 activity may provide therapeutic benefits in heart failure models by preserving cardiac function .

Propriétés

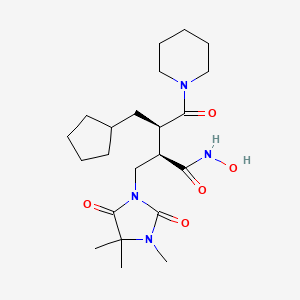

IUPAC Name |

(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUITADOEPNRML-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897569 | |

| Record name | Cipemastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190648-49-8 | |

| Record name | Trocade | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190648-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cipemastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190648498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cipemastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPEMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HQ4TYQ60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cipemastat interact with its target and what are the downstream effects?

A: this compound (Ro 32-3555) is a potent inhibitor of matrix metalloproteinases (MMPs), specifically targeting collagenases (MMP-1, -8, and -13) and gelatinase B (MMP-9) []. MMPs are enzymes that degrade extracellular matrix components, playing crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and tumor metastasis. By inhibiting MMP activity, this compound can modulate these processes. For instance, in experimental pneumococcal meningitis, this compound reduced hippocampal apoptosis and cortical injury, potentially by decreasing MMP-mediated breakdown of the blood-brain barrier and reducing inflammation [].

Q2: What are the structural characteristics of this compound?

A2: Unfortunately, the provided abstracts don't disclose the detailed molecular formula, weight, or spectroscopic data for this compound. Further research in chemical databases or literature focusing on the compound's chemical synthesis would be necessary to obtain this information.

Q3: Has this compound demonstrated efficacy in preclinical models of disease?

A: Yes, this compound has shown promising results in several preclinical disease models. In a murine model of cavitary tuberculosis, although paradoxically increasing the frequency of cavitation, it reduced mortality rates and brain injury in experimental pneumococcal meningitis [, ]. Additionally, this compound significantly enhanced uterine contraction in pregnant rats by inhibiting MMP-2 and MMP-9, suggesting a potential role in regulating myometrial contractility during pregnancy [].

Q4: Are there concerns about the use of this compound in tuberculosis treatment?

A: Research using a murine model of cavitary tuberculosis found that this compound treatment unexpectedly worsened pathology, increasing cavitation frequency, immunopathology, and mortality []. This highlights the complex role of MMPs in host defense against tuberculosis and suggests that MMP inhibition may have detrimental effects in this context. Further research is needed to fully elucidate the role of MMPs in tuberculosis and to determine the safety and efficacy of MMP inhibitors like this compound as potential adjunctive treatments.

Q5: Are there alternative strategies to target MMPs besides direct inhibition with compounds like this compound?

A: Yes, research has identified alternative strategies to modulate MMP activity beyond direct inhibition. One study demonstrated that tumor cell density regulates MMP expression through the synergistic signaling of Interleukin 6 (IL-6) and Interleukin 8 (IL-8) []. By simultaneously inhibiting IL-6 and IL-8 receptors using Tocilizumab and Reparixin, researchers observed decreased MMP expression and reduced metastasis in mouse xenograft models []. This suggests that targeting upstream signaling pathways regulating MMP expression could be a viable alternative to direct MMP inhibition.

Q6: What analytical techniques were employed in the study of this compound?

A6: The provided abstracts mention various analytical techniques used in this compound research. These include:

- Radiolabeling: Synthesis of carbon-14 labeled and deuterated this compound for measurement in biological fluids [].

- Isometric Contraction Measurement: Assessing the effect of this compound on myometrial contractility in rat uteri [].

- RT-PCR, Western Blot, and Gelatin Zymography: Measuring MMP expression and activity in various tissues [, ].

- Histomorphometry: Assessing hippocampal apoptosis and cortical necrosis in brain tissue [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.